12,13-Dihydroxy-9Z-octadecenoic acid (12,13-diHOME) originates from linoleic acid (LA; 18:2n-6), an essential omega-6 polyunsaturated fatty acid (PUFA). The primary biosynthetic route involves cytochrome P450 (CYP) epoxygenases, predominantly CYP2C and CYP2J subfamilies, which oxidize LA to form 12,13-epoxy-9Z-octadecenoic acid (12,13-EpOME) [1] [8]. This epoxide intermediate serves as the direct precursor for 12,13-diHOME. Alternative pathways exist in microorganisms like Clavibacter sp. ALA2, where LA undergoes sequential hydroxylation to yield 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DHOA) before further modification to trihydroxy derivatives [6]. In mammalian systems, however, the CYP-mediated epoxidation pathway dominates, positioning 12,13-EpOME as the critical intermediate.
Table 1: Key Metabolites in Linoleic Acid Conversion to 12,13-diHOME
Compound | Abbreviation | Role in Pathway | Biological Significance |
---|---|---|---|
Linoleic acid | LA (18:2n-6) | Primary substrate | Essential fatty acid; dietary precursor |
12,13-epoxy-9Z-octadecenoic acid | 12,13-EpOME | Epoxidized intermediate | Substrate for soluble epoxide hydrolase (sEH) |
12,13-dihydroxy-9Z-octadecenoic acid | 12,13-diHOME | Terminal metabolite | Lipokine with endocrine signaling functions |
The conversion of 12,13-EpOME to 12,13-diHOME is catalyzed by soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene. sEH hydrolyzes the epoxide ring of 12,13-EpOME, introducing a water molecule to form vicinal diols [1] [8]. This enzyme exhibits distinct tissue-specific expression patterns, with high activity in:
sEH’s catalytic efficiency toward 12,13-EpOME is modulated by its dimerization state and subcellular localization. Inhibition of sEH reduces 12,13-diHOME generation, confirming its indispensable role in this pathway [8]. Notably, epoxide hydrolases in the Bacillus megaterium ALA2 system convert LA to 12,13-DHOA, which is further metabolized to tetrahydrofuranyl fatty acids (THFA) via epoxidation and hydroxylation steps [6].
Table 2: Enzymes Governing 12,13-diHOME Biosynthesis
Enzyme | Gene | Reaction Catalyzed | Tissue Distribution |
---|---|---|---|
Cytochrome P450 epoxygenase | CYP2J2/CYP2C8 | Linoleic acid → 12,13-EpOME | Liver, endothelium, cardiomyocytes |
Soluble epoxide hydrolase | EPHX2 | 12,13-EpOME → 12,13-diHOME | BAT, liver, kidney, vascular endothelium |
Microbial epoxide hydrolase | NA (Bacterial) | Linoleic acid → 12,13-DHOA → THFA | Clavibacter sp. ALA2 |
The Z (cis) configuration of the double bond at the C9 position in 12,13-diHOME is preserved from its precursor, linoleic acid. This stereochemistry is critical for biological activity and is maintained by stereoselective desaturases during initial FA biosynthesis [5]. Key desaturases include:
The cis double bond at C9 in LA (and consequently in 12,13-diHOME) creates a 30° bend in the aliphatic chain, enhancing membrane fluidity and facilitating interactions with cellular receptors like transient receptor potential (TRP) channels involved in nociception [8]. Microbial pathways exhibit similar stereospecificity; Clavibacter sp. ALA2 produces 9Z-specific trihydroxy derivatives from LA [6] [7].
The biosynthesis of 12,13-diHOME is dynamically regulated by genetic polymorphisms and environmental stimuli:
Genetic Factors:
Environmental Modulators:
Table 3: Regulatory Factors Influencing 12,13-diHOME Biosynthetic Flux
Regulatory Factor | Effect on Pathway | Mechanism | Physiological Consequence |
---|---|---|---|
Cold exposure | ↑ 12,13-diHOME (14-fold in mice) | β3-adrenergic induction of EPHX2 in BAT | Enhanced fatty acid uptake for thermogenesis |
Acute exercise | ↑ 12,13-diHOME (23% in humans) | Unknown muscle-BAT crosstalk | Improved skeletal muscle FA oxidation |
EPHX2 K55R polymorphism | ↓ sEH activity → ↓ 12,13-diHOME | Reduced enzyme catalytic efficiency | Altered cardiometabolic risk |
High dietary linoleate | ↑ 12,13-EpOME substrate pool | Increased precursor availability | Amplified inflammatory signaling potential |
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